Alanine, 3-amino-, butyl ester
Description
“Alanine, 3-amino-, butyl ester” (IUPAC: butyl 3-aminopropanoate) is a derivative of β-alanine where the carboxylic acid group is esterified with a butyl chain. The compound exists in both DL and L stereoisomeric forms, with the DL variant (CAS: 104486-62-6) being more commonly referenced in chemical databases . Its synthesis typically involves esterification of 3-aminoalanine using butanol under acidic or enzymatic catalysis .
Key properties:
- Molecular formula: C₇H₁₅NO₂
- Molecular weight: 145.20 g/mol
- Solubility: Expected to be soluble in organic solvents (e.g., DCM, ethanol) but poorly soluble in water due to the butyl ester group .
Properties
CAS No. |
104527-41-5 |
|---|---|
Molecular Formula |
C7H16N2O2 |
Synonyms |
Alanine, 3-amino-, butyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester Group Variations
Key Observations:
- Lipophilicity : Butyl esters generally exhibit higher logP values than methyl or ethyl esters, favoring tissue penetration .
- Stability : Fluorinated or acetylated derivatives (e.g., β-Alanine, N-heptafluorobutyryl-, butyl ester) show increased resistance to enzymatic hydrolysis .
Key Observations:
- Enzymatic methods (e.g., lipase-catalyzed resolution) are preferred for stereoselective synthesis of amino acid esters .
- Aromatic esters (e.g., 3-aminobenzoic acid derivatives) require stronger activating agents due to reduced nucleophilicity .
Preparation Methods
Direct Esterification with Isobutylene
The predominant industrial method involves reacting β-alanine with isobutylene in the presence of an acid catalyst. Sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (PTSA) catalyzes the nucleophilic attack of the amino acid’s carboxyl group on isobutylene, forming the tert-butyl ester. A patent by details this one-step process, eliminating the need for amino group protection. For example, threonine-O-tert-butylether-tert-butyl ester was synthesized by stirring threonine with silica-impregnated H₂SO₄ in dichloromethane under isobutylene gas for 4–5 days, yielding 90–95% after work-up.
Reaction conditions are critical:
-
Solvent : Dichloromethane or dioxane enhances reagent solubility without side reactions.
-
Catalyst loading : 1.5–2 equivalents of PTSA or silica-supported H₂SO₄ optimize protonation of the carboxyl group.
-
Temperature : Room temperature (20–25°C) minimizes racemization, while extended reaction times (2–8 days) ensure complete conversion.
Post-reaction work-up involves sequential washing with 10% sodium bicarbonate, water, and brine to remove residual acid and byproducts. This method’s scalability is evidenced by its application to phenylalanine tert-butyl ester synthesis, achieving 88% yield under analogous conditions.
Fischer Esterification with Butanol
Conventional Acidic Conditions
Fischer esterification employs β-alanine, excess butanol, and a Brønsted acid (e.g., H₂SO₄) under reflux. The equilibrium-driven reaction requires azeotropic water removal via Dean-Stark apparatus. While theoretically straightforward, this method faces challenges:
Microwave-Assisted Optimization
Microwave irradiation reduces reaction times from hours to minutes. A study adapting’s protocol achieved 82% yield in 45 minutes using 300W irradiation and PTSA catalysis. Solvent-free conditions further simplified purification, though scalability remains unproven.
Enzymatic Synthesis
Lipase-Catalyzed Transesterification
Immobilized lipases (e.g., Candida antarctica Lipase B) enable enantioselective esterification under mild conditions. A pilot-scale process using vinyl butyrate as an acyl donor achieved 78% yield and 99% enantiomeric excess (ee) in hexane at 40°C. Limitations include:
-
Solvent incompatibility : Polar solvents like methanol deactivate lipases.
-
Substrate inhibition : High β-alanine concentrations (>1M) reduce catalytic efficiency.
Whole-Cell Biocatalysis
Engineered Escherichia coli expressing amino acid esterases demonstrated continuous β-alanine butyl ester production in a membrane bioreactor. This method avoids organic solvents but requires precise pH control (7.0–7.5) and glucose feeding to sustain cell viability.
Comparative Analysis of Synthesis Methods
Process Optimization Strategies
Catalyst Recycling
Silica-supported H₂SO₄ from’s protocol retains 92% activity after five cycles when washed with ethanol and reactivated at 120°C. This reduces waste and cost in continuous production.
Solvent Selection
Dichloromethane’s low boiling point (40°C) facilitates distillation recovery, but dioxane offers higher β-alanine solubility (1.2M vs. 0.8M). Process economics favor dichloromethane for large-scale runs.
Impurity Control
Byproducts like N-butoxycarbonyl-β-alanine form via carbamate pathways at pH > 8. Adjusting the bicarbonate wash to pH 7.5–8.0 minimizes this side reaction while removing residual acid.
Characterization and Quality Control
Spectroscopic Validation
Chiral Purity Assessment
Polarimetric analysis of [α]D²⁵ = +12.4° (c = 1, H₂O) confirms enantiopurity when using chiral catalysts.
Industrial Applications and Derivatives
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-aminoalanine butyl ester, and what analytical methods validate its purity?
- Methodological Answer : Synthesis typically involves esterification of 3-aminoalanine with butanol under acid catalysis (e.g., sulfuric acid) or coupling via activated intermediates like NHS esters. For validation, use 1H/13C NMR to confirm ester bond formation (δ ~4.1 ppm for butyl-O-CO) and amine proton integration. HPLC-MS (e.g., ESI+ mode) ensures purity, with molecular ion [M+H]+ at m/z 174.2 (C7H15NO2+) . Stability assessments require monitoring hydrolytic degradation under varying pH (e.g., pH 2–9 buffers) via kinetic studies .
Q. How does the butyl ester group influence the compound’s solubility and reactivity compared to methyl or ethyl esters?
- Methodological Answer : The butyl ester increases lipophilicity (logP ~1.2 vs. methyl ester logP ~-0.5), impacting solubility in organic solvents (e.g., dichloromethane) and reducing aqueous solubility. Reactivity studies via hydrolysis kinetics (e.g., NaOH titration) show slower degradation rates compared to methyl esters due to steric hindrance. Partition coefficient assays (octanol-water) quantify hydrophobicity .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in enantioselectivity data during asymmetric synthesis of 3-aminoalanine derivatives?
- Methodological Answer : Discrepancies in enantiomeric excess (ee) may arise from competing reaction pathways (e.g., racemization during workup). Use chiral HPLC (e.g., Chiralpak IA column) with polarimetric detection to monitor ee at each step. Mechanistic studies (DFT calculations) identify transition states favoring R- or S-configurations. For example, Ir-catalyzed allylation with quasi-kinetic resolution (as in trifluoromethyl amino acid synthesis) can achieve >90% ee .
Q. How can 3-aminoalanine butyl ester be conjugated to biomolecules, and what linker chemistries prevent premature cleavage?
- Methodological Answer : The amine group facilitates conjugation via NHS ester or carbodiimide crosslinkers (e.g., EDC/sulfo-NHS). To enhance stability, replace labile ester bonds with amide linkers or use PEG spacers to reduce steric strain. Stability assays (e.g., LC-MS post-incubation in serum) quantify linker robustness .
Q. What role does steric hindrance from the butyl group play in modulating enzyme inhibition or substrate binding?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to compare binding poses of butyl vs. methyl esters with target enzymes (e.g., proteases). Enzyme kinetics (Michaelis-Menten plots) reveal reduced kcat values for bulkier esters due to restricted active-site access. Fluorescence quenching assays quantify binding affinity changes .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under ambient vs. controlled storage conditions?
- Methodological Answer : Contradictions arise from variable humidity/temperature exposure. Conduct accelerated stability testing (ICH Q1A guidelines) at 40°C/75% RH for 6 months, with HPLC-UV tracking degradation products (e.g., free 3-aminoalanine). Mass balance studies reconcile mass loss with detected impurities .
Experimental Design Considerations
Q. What in vitro models best evaluate the bioactivity of 3-aminoalanine butyl ester in neurological studies?
- Methodological Answer : Use primary neuronal cultures (rat cortical neurons) to assess neuroprotective effects via MTT assay and calcium imaging . For blood-brain barrier (BBB) penetration, employ hCMEC/D3 monolayers with LC-MS quantification of transwell permeability .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 173.2 g/mol | |
| LogP (Butyl ester) | 1.2 (calculated) | |
| Hydrolysis Half-life (pH 7) | 72 hours (25°C) | |
| Chiral HPLC Conditions | Chiralpak IA, 80:20 Hexane:EtOH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
